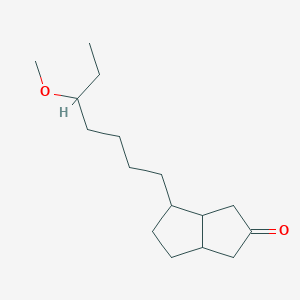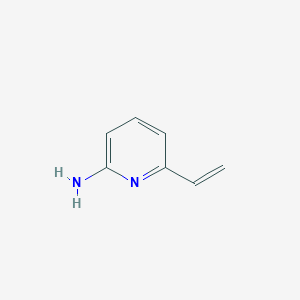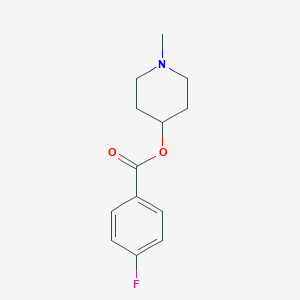![molecular formula C10H13N B033674 2-[(E)-pent-1-enyl]pyridine CAS No. 103030-59-7](/img/structure/B33674.png)
2-[(E)-pent-1-enyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-pent-1-enyl]pyridine is an organic compound belonging to the class of pyridines, which are six-membered aromatic heterocycles containing nitrogen. This compound is characterized by the presence of a pentenyl group attached to the pyridine ring in the E-configuration. Pyridine derivatives are known for their significant roles in medicinal chemistry, natural products, and functional materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-pent-1-enyl]pyridine can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of titanacyclopropanes, which react with pyridine N-oxides to accomplish regioselective C2-H alkylation .
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes. For instance, the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium catalysts is a widely used method . Additionally, mechanochemically activated magnesium metal can mediate the direct C-4-H alkylation of pyridines with alkyl halides .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(E)-pent-1-enyl]pyridine undergoes various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the nitrogen atom or the carbon atoms of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of halogenated pyridines.
Applications De Recherche Scientifique
2-[(E)-pent-1-enyl]pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in transition metal complexes, facilitating various catalytic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of functional materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-[(E)-pent-1-enyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can coordinate with metal centers, influencing the activity of metalloenzymes. Additionally, the pentenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom.
Pyrrole: A five-membered aromatic heterocycle with a nitrogen atom.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms
Uniqueness: 2-[(E)-pent-1-enyl]pyridine is unique due to the presence of the pentenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and enhances its potential for specific applications in medicinal chemistry and material science .
Propriétés
Numéro CAS |
103030-59-7 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-[(E)-pent-1-enyl]pyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-7-10-8-5-6-9-11-10/h4-9H,2-3H2,1H3/b7-4+ |
Clé InChI |
QUBGFUVITBEKID-QPJJXVBHSA-N |
SMILES |
CCCC=CC1=CC=CC=N1 |
SMILES isomérique |
CCC/C=C/C1=CC=CC=N1 |
SMILES canonique |
CCCC=CC1=CC=CC=N1 |
Synonymes |
Pyridine, 2-(1-pentenyl)- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)





![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)


![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)


